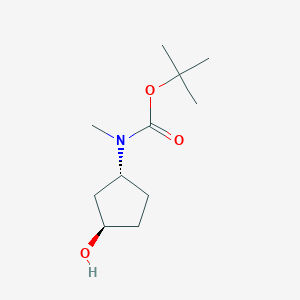tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)(methyl)carbamate
CAS No.: 1932050-70-8
Cat. No.: VC4560062
Molecular Formula: C11H21NO3
Molecular Weight: 215.293
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1932050-70-8 |
|---|---|
| Molecular Formula | C11H21NO3 |
| Molecular Weight | 215.293 |
| IUPAC Name | tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 |
| Standard InChI Key | SREITKHLXHZJEE-RKDXNWHRSA-N |
| SMILES | CC(C)(C)OC(=O)N(C)C1CCC(C1)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound has the molecular formula C₁₁H₂₁NO₃ and a molecular weight of 215.29 g/mol . Its IUPAC name, tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]-N-methylcarbamate, reflects the stereochemistry at the 1 and 3 positions of the cyclopentyl ring. The SMILES notation (CC(C)(C)OC(=O)N(C)C1CCC(C1)O) highlights the tert-butyloxycarbonyl (Boc) group, methyl substituent on the nitrogen, and the hydroxylated cyclopentane .
Table 1: Key Molecular Descriptors
Stereochemical Significance
The (1R,3R) configuration differentiates this compound from its diastereomers, such as (1S,3S) and (1R,3S) variants . This stereochemistry is critical in drug design, as enantiomers often exhibit divergent pharmacological profiles. For example, the (1R,3R) isomer may display enhanced binding affinity to target proteins compared to its (1S,3S) counterpart .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis typically involves carbamate formation between a cyclopentanol derivative and tert-butyl methylcarbamoyl chloride. A stereoselective route may employ chiral catalysts or resolution techniques to isolate the (1R,3R) isomer .
Example Reaction:
Conditions: Base (e.g., triethylamine), anhydrous solvent (e.g., THF), 0–5°C.
Key Challenges
-
Stereochemical Purity: Ensuring high enantiomeric excess (ee) requires chiral chromatography or asymmetric synthesis .
-
Functional Group Compatibility: The hydroxyl group must be protected during reactions involving strong bases or electrophiles .
Physicochemical Properties
Stability Considerations:
-
Hydrolytic Sensitivity: The carbamate bond is stable under neutral conditions but hydrolyzes in acidic or basic media .
-
Storage: Recommended at 2–8°C under inert atmosphere to prevent degradation .
Applications in Research
Pharmaceutical Intermediates
This compound is a precursor in synthesizing neurological agents and anticancer drugs. Its ability to cross the blood-brain barrier (BBB) makes it valuable for central nervous system (CNS) drug candidates.
Case Study: Protease Inhibitors
Modification of the cyclopentyl ring enables the development of inhibitors targeting HIV-1 protease or SARS-CoV-2 main protease .
Catalysis and Material Science
As a chiral auxiliary, it facilitates asymmetric synthesis of complex molecules, such as β-lactam antibiotics .
Comparative Analysis with Analogues
Table 2: Stereoisomer Comparison
| Compound | CAS Number | Similarity Index | Key Difference |
|---|---|---|---|
| (1R,3R) Isomer | 1932050-70-8 | 1.00 | Reference compound |
| (1S,3S) Isomer | 2165760-01-8 | 0.98 | Opposite configuration |
| (1R,3S) Isomer | 225641-84-9 | 0.95 | Mixed stereochemistry |
The (1R,3R) isomer often shows superior binding kinetics in enzyme assays compared to other stereoisomers .
Future Directions
Drug Delivery Systems
Engineering nanoparticle carriers functionalized with this carbamate could enhance drug bioavailability .
Green Chemistry
Developing solvent-free synthesis routes to reduce environmental impact.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume